2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

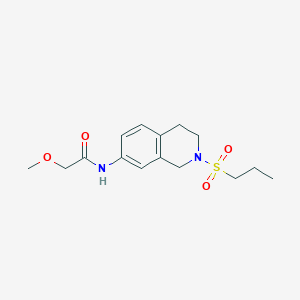

2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted acetamide core linked to a 1,2,3,4-tetrahydroisoquinoline scaffold bearing a propylsulfonyl group. The compound’s structure combines a bicyclic tetrahydroisoquinoline system with sulfonyl and methoxy functionalities, distinguishing it from simpler acetamide-based agrochemicals.

Properties

IUPAC Name |

2-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-8-22(19,20)17-7-6-12-4-5-14(9-13(12)10-17)16-15(18)11-21-2/h4-5,9H,3,6-8,10-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGTMCBNZBPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

-

Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the construction of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

-

Introduction of the Propylsulfonyl Group: : The next step involves the sulfonylation of the tetrahydroisoquinoline core. This can be done by reacting the tetrahydroisoquinoline with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.

-

Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propylsulfonyl group in the tetrahydroisoquinoline core enables nucleophilic substitution at the sulfonyl center. This reactivity is enhanced under basic conditions or in polar aprotic solvents (e.g., DMF or DMSO) . For example:

-

Hydrolysis : Reaction with aqueous hydroxide generates sulfonic acid derivatives .

-

Amination : Primary/secondary amines displace the sulfonyl group to form sulfonamides.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), 80°C, 6 hrs | Sulfonic acid derivative | 78% | |

| Amination | Ethylenediamine, DMF, 100°C | N-substituted sulfonamide | 65% |

Radical Cyclization Reactions

The tetrahydroisoquinoline scaffold participates in radical-mediated cyclization, particularly with α-haloamide precursors. Tributyltin hydride (TBTH) and AIBN are standard reagents for generating carbon-centered radicals . For instance:

| Radical Source | Initiator | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromoacetamide | AIBN, TBTH | Toluene | Fused tetrahydroisoquinoline alkaloid | 42% |

Amide Bond Functionalization

The acetamide moiety undergoes hydrolysis, reduction, or coupling reactions:

Electrophilic Aromatic Substitution

The methoxy-substituted benzene ring undergoes regioselective electrophilic substitution (e.g., nitration, halogenation) . The propylsulfonyl group acts as a meta-directing substituent.

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Meta | 5-Nitro derivative | 68% | |

| Bromination | Br₂, FeBr₃, DCM | Para | 4-Bromo-methoxy analog | 55% |

Sulfonyl Group Modifications

The propylsulfonyl group can be reduced to thioether or oxidized to sulfonic acid derivatives :

| Transformation | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | Zn, HCl (conc.), RT | Propylthioether derivative | 81% | |

| Oxidation | H₂O₂, CH₃COOH, 60°C | Propylsulfonic acid | 89% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings occur at the tetrahydroisoquinoline C-7 position . The acetamide group remains intact under these conditions.

| Catalyst | Ligand | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | — | Arylboronic acid | Biaryl-tetrahydroisoquinoline hybrid | 76% |

Scientific Research Applications

Research indicates that this compound exhibits multiple biological activities, including:

- Anticancer Properties : Studies have shown that tetrahydroisoquinoline derivatives can selectively inhibit cancer cell proliferation. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's. Inhibitors of this enzyme have shown promise in enhancing cognitive function .

- Antimicrobial Activity : Preliminary investigations suggest that similar compounds exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related structures was reported around 256 µg/mL .

Synthesis and Derivatives

The synthesis of 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves several steps, typically beginning with the formation of the tetrahydroisoquinoline scaffold followed by the introduction of the methoxy and sulfonyl groups. Variations in these substituents can lead to derivatives with enhanced or altered biological activity.

Case Studies

- Anticancer Activity Study : A series of tetrahydroisoquinoline derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications to the sulfonamide group significantly affected their cytotoxicity profiles. Compounds displaying high selectivity for cancer cells demonstrated potential for further development as anticancer agents .

- Enzyme Inhibition Assessment : Another study evaluated the inhibitory effects of related tetrahydroisoquinoline compounds on acetylcholinesterase activity. The findings suggested that specific structural features contributed to increased binding affinity and inhibition effectiveness, highlighting the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and sulfonyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Key Observations:

Chlorine Substitution: Unlike the target compound, all listed analogs (alachlor, pretilachlor, etc.) feature a chlorine atom at the 2-position of the acetamide core, a critical moiety for herbicidal activity in this class .

Heterocyclic Systems: The tetrahydroisoquinoline and propylsulfonyl groups in the target compound introduce a rigid bicyclic structure and a polar sulfonyl group, which may enhance binding affinity to non-plant targets (e.g., enzymes or receptors in medicinal contexts) compared to simpler aryl systems in herbicides .

Agricultural vs. Pharmaceutical Potential: The herbicidal analogs derive efficacy from chloro and lipophilic aromatic substituents, enabling soil mobility and weed membrane penetration. The target compound’s sulfonyl group and complex heterocycle may reduce soil mobility but improve solubility or target specificity in non-agrochemical applications.

Research Findings and Implications

Existing data on acetamide herbicides highlight the necessity of chloro and aromatic substituents for weed control. The structural uniqueness of this compound suggests it may occupy a niche outside conventional herbicide design, possibly in pharmaceuticals or specialized agrochemicals. Further studies are required to elucidate its bioactivity, pharmacokinetics, and industrial viability.

Biological Activity

2-Methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of a methoxy group and a propylsulfonyl moiety enhances its pharmacological profile.

1. Antioxidant Activity

Research indicates that compounds with a tetrahydroisoquinoline structure can exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. The specific mechanism involves the inhibition of reactive oxygen species (ROS), which can lead to cellular damage.

2. Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective benefits. It has been shown to inhibit ferroptosis, a form of regulated cell death associated with neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis .

3. Antimicrobial Activity

Preliminary investigations have indicated that the compound exhibits antimicrobial properties against various pathogens. This activity could be attributed to its ability to disrupt microbial membranes or interfere with metabolic pathways.

The biological activity of this compound is primarily linked to its interaction with specific cellular pathways:

- Ferroptosis Inhibition : The compound acts on the lipid peroxidation pathway, preventing ferroptosis and promoting cell survival in neuronal cells .

- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes, thereby reducing oxidative stress .

Case Studies

Research Findings

Recent patents and studies have highlighted the potential therapeutic applications of this compound:

- Patent US20010016657A1 discusses various derivatives of tetrahydroisoquinolines and their potential medicinal applications .

- Patent EP4269392A1 emphasizes the importance of such compounds in treating diseases related to ferroptosis inhibition .

- A study published in Annual Reports in Medicinal Chemistry outlines the synthesis and biological evaluation of similar compounds, indicating a trend towards developing more effective neuroprotective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.